Labradimil

Receptor Pharmacology Drug Discovery Bradykinin Receptor

Researchers seeking reproducible BBB permeabilization encounter variability from native bradykinin's rapid degradation by plasma kininases and confounding dual B1/B2 activation. Labradimil (CAS 159768-75-9) is a rationally engineered, peptidase-resistant B2-selective agonist (Ki=0.54 nM) designed for sustained, tumor-selective BBB modulation. • ~3-fold increase in tumor carboplatin uptake in rodent glioma models • Selective B2 activation; no confounding B1 receptor signaling • BBB restoration within 2-5 min post-infusion; efficacy maintained ≥90 min • Supplied with CoA; stored at -20°C; shipped with blue ice

Molecular Formula C49H75N15O12S
Molecular Weight 1098.3 g/mol
CAS No. 159768-75-9
Cat. No. B1674209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabradimil
CAS159768-75-9
SynonymsCereport
L-Prolinamide, L-arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-02-004-0((((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-0(((4-methoxyphenyl)methyl)ethyl)-, 0S-(R*,R*)-
labradimil
RMP 7
RMP-7
Molecular FormulaC49H75N15O12S
Molecular Weight1098.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O
InChIInChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyIDXCXSCCZNCXCL-XMADEQCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Labradimil: Selective B2 Agonist for BBB Permeabilization


Labradimil (also known as Lobradimil, Cereport, or RMP-7) is a synthetic 9-amino-acid peptide analog of bradykinin, designed as a potent and selective agonist for the bradykinin B2 receptor (Ki = 0.54 nM) . Its primary pharmacological action is the transient, reversible increase in blood-brain barrier (BBB) permeability via activation of B2 receptors expressed on brain capillary endothelial cells . This compound was developed specifically to facilitate the delivery of chemotherapeutic agents, particularly hydrophilic drugs such as carboplatin, into brain tumors, and represents the first selective bradykinin B2 receptor agonist to progress from concept through to clinical evaluation in patients [1].

Workflow BBB permeability modulation studies
Probe Type Engineered B2 receptor peptide agonist
Key Attribute Reported metabolic stability vs. native bradykinin

Why Labradimil Cannot Be Replaced by Generic B2 Agonists


Substituting Labradimil with endogenous bradykinin or alternative B2 agonists for BBB permeabilization studies introduces critical confounding variables that undermine experimental reproducibility. Native bradykinin exhibits sub-nanomolar B2 receptor affinity but is rapidly degraded in plasma by kininases, including angiotensin-converting enzyme (ACE), resulting in an extremely short plasma half-life that precludes sustained BBB modulation [1]. In contrast, Labradimil incorporates specific structural modifications—including Hyp³ substitution, β-(2-thienyl)-Ala⁵, Tyr(Me)⁸, and a reduced psi(CH₂NH) peptide bond at position 8–9—that confer resistance to peptidases and extend plasma half-life . Furthermore, Labradimil was rationally engineered for B2 receptor selectivity, whereas native bradykinin exhibits measurable affinity for both B1 and B2 receptor subtypes, potentially activating distinct and confounding signaling cascades. These differences in metabolic stability, receptor selectivity, and pharmacokinetic profile mean that experimental outcomes obtained with bradykinin cannot be reliably extrapolated to predict the performance of Labradimil, and vice versa.

Metabolic Stability Engineered resistance to peptidases may extend half-life vs. rapidly degraded bradykinin.
Receptor Selectivity B2 selectivity may differ from native bradykinin's dual B1/B2 activity, altering signaling.
Pharmacokinetic Profile Sustained BBB modulation may not be replicated by generic B2 agonists with different kinetics.

Labradimil Quantitative Differentiation Evidence


B2 Receptor Binding Affinity and Selectivity Profile

Labradimil exhibits potent and selective binding to the bradykinin B2 receptor with a Ki of 0.54 nM . This sub-nanomolar affinity is comparable to that of native bradykinin at the B2 receptor but is achieved without the confounding B1 receptor activation associated with bradykinin. While native bradykinin binds to both B1 and B2 receptor subtypes, Labradimil was specifically designed for B2 receptor selectivity [1]. For comparative context, the highly selective B1 receptor agonist Lys-[Des-Arg⁹]-Bradykinin exhibits Ki values of 0.12 nM at B1 receptors but > 30,000 nM at B2 receptors, illustrating the subtype selectivity achievable with engineered bradykinin analogs .

B2 Receptor Affinity
Class-level
Ki = 0.54 nM at B2
Reported B2 affinity supports BBB modulation study design
Radioligand binding assay; selectivity context vs. B1
Receptor Pharmacology Drug Discovery Bradykinin Receptor

Enhanced Tumor Delivery of Hydrophilic Agents

In a direct comparative study using rat tumor models, intravenous administration of Labradimil (Cereport) enhanced the delivery of the chemotherapeutic agent carboplatin by nearly 3-fold (approximately 200% increase) into ectopic and orthotopic solid tumors compared to carboplatin alone [1]. The same study demonstrated comparable enhancement (nearly 3-fold) in delivery of the 70-kDa dextran marker, confirming efficacy across different molecular weight hydrophilic compounds. This effect was selective for tumor tissue, with little or no increase observed in non-tumor tissues and organs [2]. In a separate controlled study using quantitative autoradiography with intracarotid infusions, RMP-7 (Labradimil) was directly compared for its effect on BBB permeation of three compounds: [¹⁴C]carboplatin (small, hydrophilic), [¹⁴C]dextran (large, hydrophilic), and [¹⁴C]BCNU (small, lipophilic). RMP-7 increased permeability of vascular barriers to both hydrophilic compounds (carboplatin and dextran), with the greatest and most consistent effects observed at the blood-brain tumor barrier; no effect was seen for the lipophilic drug BCNU [3].

Tumor Delivery Enhancement
Head-to-head
Nearly 3-fold increase in tumor carboplatin/dextran uptake
Supports BBB permeabilization endpoint in rodent tumor models
Intravenous administration; selective for tumor vasculature
Blood-Brain Barrier Drug Delivery Chemotherapy Neuro-oncology

Plasma Half-Life and Metabolic Stability

Labradimil was specifically engineered to overcome the rapid enzymatic degradation that limits the therapeutic utility of native bradykinin. In vitro studies demonstrate that Labradimil has a significantly longer half-life than bradykinin [1]. This enhanced stability is attributed to key structural modifications, including the reduced psi(CH₂NH) peptide bond at position 8–9 and the incorporation of non-natural amino acids (Hyp³, β-(2-thienyl)-Ala⁵, Tyr(Me)⁸), which confer resistance to degradation by peptidases including angiotensin-converting enzyme (ACE) . The extended plasma half-life enables sustained BBB permeabilization following a single administration, which is essential for achieving meaningful enhancement of chemotherapeutic drug delivery to brain tumors.

Plasma Stability
Class-level
Reported extended half-life vs. bradykinin
May support sustained BBB modulation window
Resistant to peptidases; exact half-life not reported
Pharmacokinetics Peptide Stability Drug Metabolism

Kinetics of BBB Restoration After Cessation

The transient nature of BBB permeabilization by Labradimil is a critical parameter for experimental design and safety considerations. Following cessation of Labradimil infusion, restoration of the BBB occurs very rapidly, within 2 to 5 minutes [1]. However, even with continuous infusion of Labradimil, spontaneous restoration of the barrier begins to occur within 10 to 20 minutes due to receptor desensitization or tachyphylaxis [2]. This autoregulatory mechanism—confirmed in studies demonstrating that 60 minutes of continuous RMP-7 infusion results in complete, spontaneous restoration of the barrier to both carboplatin and dextran [3]—has direct implications for the timing of co-administered chemotherapeutic agents and distinguishes Labradimil from osmotic BBB disruption methods that produce more prolonged and less controllable barrier opening.

BBB Restoration Kinetics
Supporting evidence
Restoration begins 2–5 min post-cessation; spontaneous within 10–20 min
Enables precise temporal control of permeabilization window
Rodent model; autoregulated desensitization observed
Blood-Brain Barrier Pharmacodynamics Experimental Protocol Design

Labradimil Research and Preclinical Applications


Chemotherapeutic Delivery to Brain Tumors

Labradimil is optimally deployed in rodent glioma or brain metastasis models where the objective is to maximize tumor exposure to hydrophilic chemotherapeutic agents such as carboplatin. The demonstrated nearly 3-fold increase in tumor carboplatin uptake [1] provides a quantifiable benchmark for experimental validation. Researchers should co-administer Labradimil via intravenous or intra-arterial infusion with the chemotherapeutic agent, noting that the BBB permeabilization effect is selective for tumor vasculature and does not significantly affect normal brain tissue permeability [2]. The timing of co-administration is critical given the rapid BBB restoration kinetics (2-5 minutes post-infusion), and efficacy is maintained for at least 90 minutes [3].

B2 Receptor-Mediated BBB Modulation Studies

For researchers investigating the fundamental mechanisms of bradykinin B2 receptor signaling in the neurovascular unit, Labradimil offers a defined pharmacological tool with well-characterized receptor selectivity (Ki = 0.54 nM at B2 receptor) [1]. Unlike native bradykinin, which activates both B1 and B2 receptor subtypes and is rapidly degraded, Labradimil provides a stable, selective probe for isolating B2 receptor-mediated effects on endothelial cell tight junctions and intracellular calcium signaling [2]. This specificity is essential for mechanistic studies that require unambiguous attribution of observed effects to B2 receptor activation.

Comparing BBB Permeabilization Strategies

Labradimil serves as a reference standard in studies comparing different BBB disruption methodologies, including osmotic disruption (mannitol), focused ultrasound, and other pharmacological agents. Its well-documented temporal profile—with rapid onset, measurable efficacy window (at least 90 minutes of increased drug concentrations), and autoregulated desensitization [1]—provides a defined benchmark against which alternative approaches can be quantitatively compared. The tumor-selective nature of Labradimil's effect (little or no increase in non-tumor tissues) [2] also serves as a key differentiator when evaluating the therapeutic index of competing BBB permeabilization technologies.

Application
Selection Property
Validation Focus
Brain tumor delivery research
BBB permeabilization window
Tumor-selective uptake vs. normal tissue
B2 receptor signaling studies
Engineered B2 selectivity
B2-mediated tight junction dynamics
BBB modulation method comparison
Temporal permeabilization profile
Autoregulation and reversibility

Technical Documentation Hub

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